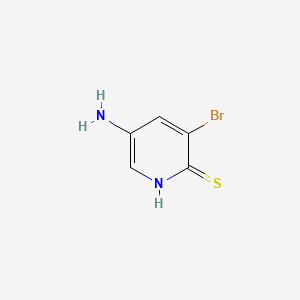

5-Amino-3-bromopyridine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-bromo-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCNYBYZKJSRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 3 Bromopyridine 2 Thiol

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the 5-Amino-3-bromopyridine-2-thiol scaffold begins with the strategic synthesis of appropriately substituted pyridine (B92270) intermediates. This involves the regioselective introduction of bromine and amino functionalities onto the pyridine ring.

Synthesis of Halogenated Pyridine Intermediates and Regioselective Bromination

The initial step in the synthesis is often the bromination of a pyridine derivative. The position of bromination is crucial and is directed by the existing substituents on the ring. For instance, the bromination of 2-aminopyridine (B139424) can be directed to the 5-position. researchgate.netresearchgate.net

Several methods have been developed for the regioselective bromination of aminopyridines. One approach utilizes N-bromosuccinimide (NBS) as the brominating agent. thieme-connect.deijssst.info The reaction of 2-aminopyridine with NBS can yield 2-amino-5-bromopyridine (B118841). ijssst.info Another method employs a combination of sodium bromide (NaBr) and Selectfluor in DMF to achieve regioselective bromination of 2-aminopyridines at the 5-position. rsc.org This method has been shown to be effective for various 2-aminopyridine substrates, providing the desired 5-bromo-2-aminopyridine derivatives in good yields. rsc.org The use of 1-butylpyridinium (B1220074) bromide as a bromine source with hydrogen peroxide as an oxidant also provides a mild method for the regioselective bromination of 2-aminopyridines at the 5-position. researchgate.netresearchgate.net

Similarly, 2-acylaminopyridines can be halogenated to produce 2-acylamino-5-halogenopyridines, which are precursors to 2-amino-5-halogenopyridines. google.com The direct bromination of 2-aminopyridine can sometimes lead to the formation of by-products like 2-amino-3,5-dibromopyridine, necessitating purification steps. ijssst.infoorgsyn.org

| Starting Material | Brominating Agent/System | Product | Yield (%) | Reference |

| 2-Aminopyridine | NaBr, Selectfluor, DMF | 5-Bromo-2-aminopyridine | 75 | rsc.org |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | 95 | ijssst.info |

| 2-Aminopyridine | 1-Butylpyridinium bromide, H₂O₂ | 5-Bromo-2-aminopyridine | - | researchgate.netresearchgate.net |

| 2-Acylaminopyridine | Halogenating agent | 2-Acylamino-5-halogenopyridine | - | google.com |

Note: Yields can vary depending on specific reaction conditions.

Introduction of the Amino Moiety onto the Pyridine Ring

The amino group can be introduced onto the pyridine ring at various stages of the synthesis. In many strategies, a pre-existing aminopyridine is used as the starting material. researchgate.netrsc.orgontosight.ai For example, 2-aminopyridine is a common precursor which is then halogenated. rsc.orgontosight.aigoogle.com

Thiolation Techniques for Pyridine-2-thiol (B7724439) Formation

The final key step in the synthesis of this compound is the introduction of the thiol group at the 2-position of the pyridine ring. This transformation can be achieved through several methods, primarily involving nucleophilic substitution or a thiocyanation-hydrolysis sequence.

Nucleophilic Substitution Approaches for Thiol Incorporation

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a thiol group onto a pyridine ring. scispace.comirjms.comresearchgate.net This typically involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of the pyridine ring by a sulfur nucleophile. For instance, a 2-halopyridine derivative can react with a mercaptide ion to form the corresponding pyridine-2-thiol. acs.org The reactivity of the pyridine ring towards nucleophilic attack is influenced by the substituents present.

The conversion of a 2-aminopyridine derivative to a pyridine-2-thiol can also be achieved through diazotization followed by treatment with a sulfur-containing reagent.

Thiocyanation and Subsequent Hydrolysis Routes

An alternative and effective method for introducing a thiol group is through the thiocyanation of an aminopyridine followed by hydrolysis of the resulting thiocyanate (B1210189). gouni.edu.ngtandfonline.com This two-step process involves the initial introduction of a thiocyanate (-SCN) group, which is then converted to the thiol (-SH) group.

The thiocyanation of aromatic amines, a reaction extensively studied by Kaufmann, can be applied to aminopyridines. tandfonline.com Various reagents and conditions can be employed for the thiocyanation step. acs.orgresearchgate.netbeilstein-journals.org For example, 2-aminopyridine can be treated with a thiocyanating agent to form 2-amino-3-thiocyanatopyridine. gouni.edu.ng Subsequent alkaline hydrolysis of this intermediate then yields the desired 2-aminopyridine-3-thiol. gouni.edu.ng This strategy offers a viable route to pyridine thiols.

Optimization of Reaction Conditions and Process Efficiency

For instance, in the bromination step, controlling the stoichiometry of the brominating agent and the reaction temperature can prevent over-bromination. ijssst.info In nucleophilic substitution reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. acs.org Suzuki cross-coupling reactions, which can be used to introduce substituents on the pyridine ring, also require careful optimization of the catalyst system, base, and solvent. mdpi.com The development of scalable and cost-effective synthetic protocols is a key consideration for the practical application of these methodologies. ijssst.infogoogle.com

Green Chemistry Principles in the Synthesis of this compound

A logical synthetic route to this compound can be proposed starting from a more readily available precursor, 2-Amino-5-nitropyridine. The proposed multi-step synthesis involves sequential bromination, conversion of the amino group to a thiol, and finally, reduction of the nitro group. Each of these steps can be evaluated for its adherence to green chemistry principles, with a focus on minimizing hazardous waste, improving atom economy, and utilizing safer and more efficient reaction conditions. acsgcipr.orgresearchgate.net

Proposed Synthetic Pathway:

Bromination: Electrophilic bromination of 2-Amino-5-nitropyridine at the C-3 position.

Diazotization and Thiolation: Conversion of the 2-amino group to a diazonium salt, followed by substitution with a sulfur source to introduce the thiol group.

Nitro Group Reduction: Reduction of the 5-nitro group to the corresponding 5-amino group to yield the final product.

Application of Green Chemistry Principles:

Step 1: Bromination Traditionally, electrophilic aromatic bromination might employ liquid bromine (Br₂), often in conjunction with a Lewis acid catalyst and halogenated solvents. wku.edu This approach has several environmental drawbacks, including the high toxicity and corrosiveness of liquid bromine and the generation of hazardous waste. sciencemadness.orgacsgcipr.org

A greener alternative involves the use of N-Bromosuccinimide (NBS) as the brominating agent. wku.edu NBS is a solid, making it safer to handle than liquid bromine, and its use can often proceed under milder conditions. Another eco-friendly approach is the in situ generation of hypobromous acid (HOBr) from a bromide/bromate mixture, which improves bromine atom efficiency and avoids handling liquid bromine directly. rsc.org The choice of solvent is also critical; moving from chlorinated solvents to more benign options like ethanol (B145695) or even water, where possible, significantly reduces the environmental impact. researchgate.netdigitellinc.com

Step 2: Diazotization and Thiolation The conversion of the 2-amino group to a thiol typically proceeds via a diazonium salt intermediate. rsc.org This is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org While effective, diazonium intermediates can be unstable, and the reaction often requires low temperatures and careful control.

From a green perspective, minimizing waste is key. One-pot diazotization-thiolation procedures are preferable as they reduce the need for isolation of the potentially hazardous diazonium intermediate. organic-chemistry.org The choice of sulfur source for the thiolation step also has implications. Reagents like sodium hydrosulfide (B80085) or thiourea (B124793) are commonly used. Exploring catalytic methods or flow chemistry processes could enhance safety and control over these rapid reactions, minimizing decomposition and by-product formation. researchgate.net

Step 3: Nitro Group Reduction The reduction of an aromatic nitro group is a fundamental transformation. Classical methods often use stoichiometric reducing agents like iron, tin, or zinc in acidic media, which generate large amounts of metallic waste. wikipedia.org

Catalytic hydrogenation represents a significantly greener alternative. mdpi.com Using molecular hydrogen (H₂) as the reductant with a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel is highly atom-economical, producing only water as a byproduct. wikipedia.org These catalysts can often be recovered and reused, further enhancing the sustainability of the process. mdpi.com Recent advances have also explored electrocatalytic and photocatalytic reduction methods, which operate under mild conditions and can offer high selectivity, avoiding the reduction of other functional groups. rsc.orgacs.org The use of rhodium-based catalysts has also shown high efficiency for hydrogenating pyridine rings under mild conditions. rsc.org

Below is a table summarizing the conventional versus greener approaches for the proposed synthesis.

| Step | Conventional Method | Green Chemistry Alternative | Justification (Based on Green Principles) |

| 1. Bromination of 2-Amino-5-nitropyridine | Liquid Br₂ in chlorinated solvent (e.g., CCl₄) | N-Bromosuccinimide (NBS) in ethanol; or NaBr/NaBrO₃ in water rsc.orgdigitellinc.com | Safer Reagents: Avoids highly corrosive and toxic liquid bromine. Safer Solvents: Replaces hazardous chlorinated solvents with benign alternatives. Atom Economy: In situ generation of HOBr can improve atom efficiency. rsc.org |

| 2. Diazotization & Thiolation | NaNO₂/HCl at 0°C, isolation of diazonium salt, then reaction with NaSH | One-pot diazotization-thiolation in a flow reactor; Use of sulfonic acid resin as a recyclable acid source organic-chemistry.orgresearchgate.net | Prevention of Waste: One-pot/flow synthesis minimizes waste and intermediate handling. Safety: Flow chemistry improves control over unstable diazonium intermediates. Catalysis: Use of recyclable solid acid catalysts simplifies purification. |

| 3. Nitro Group Reduction | Fe or Sn metal in concentrated HCl | Catalytic hydrogenation (H₂ with Pd/C or Rh₂O₃ catalyst) in ethanol or water wikipedia.orgmdpi.comrsc.org | Atom Economy: Highly atom-efficient, producing only water as a byproduct. Waste Reduction: Eliminates stoichiometric metallic waste. Catalysis: The catalyst is highly efficient and can be recycled. |

By systematically applying these principles, the synthesis of this compound can be designed to be safer, more efficient, and more environmentally sustainable than traditional routes.

Advanced Spectroscopic and Crystallographic Investigations of 5 Amino 3 Bromopyridine 2 Thiol

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Intermolecular Interactions

As of now, a single-crystal X-ray structure for 5-Amino-3-bromopyridine-2-thiol has not been reported in publicly accessible crystallographic databases. However, a detailed analysis of its likely solid-state structure can be constructed from the known crystal structures of analogous compounds, such as substituted aminopyridines and bromopyridines. rsc.orgbas.bg This analysis allows for the prediction of its molecular conformation and the non-covalent interactions that govern its crystal packing.

The molecular structure of this compound possesses multiple hydrogen bond donors and acceptors, making it highly likely to form extensive hydrogen-bonding networks in the solid state. The primary hydrogen bond donors are the amino (-NH₂) group and the thiol (-SH) group (in its thiol tautomeric form) or the ring nitrogen proton (in its zwitterionic thione form). Acceptors include the pyridine (B92270) ring nitrogen, the exocyclic amino nitrogen, and the sulfur atom.

It is anticipated that the molecules would form dimeric structures through strong N-H···N or N-H···S hydrogen bonds. In the crystal structures of related aminopyridines, such as 2-amino-3,5-dibromopyridine, molecules are known to form dimers via N-H···N hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another. bas.bg A similar motif is expected for this compound. Furthermore, the presence of the thiol/thione group introduces additional possibilities, such as N-H···S=C interactions, which would further stabilize the crystal lattice, creating layered or three-dimensional networks. tandfonline.com

In addition to hydrogen bonding and π-π stacking, other non-covalent interactions are also anticipated. Halogen bonding, a directional interaction involving the bromine atom, could occur where the electropositive region on the bromine interacts with a nucleophilic site, such as the nitrogen or sulfur atom of a neighboring molecule.

The pyridine ring itself is expected to be essentially planar. The exocyclic amino and thiol groups, however, introduce some conformational flexibility. The amino group is likely to be slightly pyramidal, although its hydrogen atoms will lie close to the plane of the pyridine ring to maximize electronic conjugation.

The orientation of the substituents is influenced by both steric and electronic factors. The thiol group at position 2 and the amino group at position 5 are positioned to minimize steric hindrance while enabling participation in the intermolecular interactions described above. The molecule exists in a state of tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (5-amino-3-bromo-1H-pyridine-2-thione), where a proton resides on the ring nitrogen. nih.govclockss.org Single-crystal X-ray diffraction would be the definitive method to establish the dominant tautomer in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Bonding Characterization

Vibrational spectroscopy provides a powerful, non-destructive method for characterizing the functional groups and bonding within this compound. While a complete, published spectrum is not available, the characteristic vibrational modes can be predicted based on extensive data from related molecules. researchgate.netresearchgate.net

The infrared (IR) and Raman spectra of this compound would be rich with information. The key vibrational modes associated with its functional groups can be assigned to specific spectral regions. The positions of these bands are sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

Below is a table of predicted vibrational frequencies and their assignments based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | References |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3400 - 3500 | Medium-Strong (IR) | bas.bgresearchgate.net |

| N-H Symmetric Stretch | Amino (-NH₂) | 3300 - 3400 | Medium-Strong (IR) | bas.bgresearchgate.net |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak (IR), Medium (Raman) | rsc.org |

| NH₂ Scissoring | Amino (-NH₂) | 1600 - 1650 | Strong (IR) | researchgate.net |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong (IR & Raman) | researchgate.net |

| C-N Stretch | Amino-Pyridine | 1250 - 1350 | Strong (IR) | researchgate.net |

| C-S Stretch | Thiol-Pyridine | 600 - 750 | Medium | rsc.org |

| C-Br Stretch | Bromo-Pyridine | 500 - 600 | Medium-Strong |

This is an interactive data table. You can sort and filter the data as needed.

A key structural question for 2-pyridinethiol derivatives is the position of the proton in the thione-thiol tautomeric equilibrium. Vibrational spectroscopy is an excellent tool for investigating this phenomenon. clockss.orgscispace.com

Thiol Form (this compound): The presence of this tautomer would be definitively confirmed by a weak band in the IR spectrum (and potentially a stronger one in the Raman spectrum) between 2550 and 2600 cm⁻¹, corresponding to the S-H stretching vibration. The C-S-H bending mode is also a useful indicator, though its position can vary. rsc.org

Thione Form (5-amino-3-bromo-1H-pyridine-2-thione): This form lacks an S-H bond but features a protonated ring nitrogen (N-H) and a carbon-sulfur double bond (C=S). Its signature would include a broad N-H stretching band, often centered around 3000-3200 cm⁻¹ and influenced by strong hydrogen bonding. Crucially, the S-H stretching band would be absent. The thione form would also exhibit a C=S stretching vibration, typically found in the 1050-1250 cm⁻¹ region. Studies on related 2-aminopyridine (B139424) systems show that the amino form is generally more stable than the imino tautomer. nih.gov By analogy, the thione form is expected to be the major tautomer for this compound in most environments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential to confirm its structure and understand its electronic environment. Due to the lack of specific experimental data, the following sections will detail the theoretical application and predicted outcomes of these NMR studies.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within a molecule. For this compound, the following 2D NMR experiments would provide a complete structural map. pleiades.onlinenih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H). For this compound, the pyridine ring possesses two protons. A COSY experiment would be expected to show a cross-peak between the proton at position 4 (H4) and the proton at position 6 (H6), confirming their adjacent (meta) relationship, although this coupling might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). The HSQC spectrum would show correlations between H4 and its attached carbon C4, and between H6 and its attached carbon C6. Additionally, it would confirm the chemical shifts of the protons of the amino group (-NH₂) by their correlation to the nitrogen atom (if a ¹H-¹⁵N HSQC is performed) and the thiol proton (-SH) if it is not rapidly exchanging.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is vital for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For this compound, the following key correlations would be predicted:

The proton at H4 would show correlations to the carbons C2, C3, C5, and C6.

The proton at H6 would show correlations to the carbons C2, C4, and C5.

The amino protons (-NH₂) would be expected to show correlations to C4 and C5.

The thiol proton (-SH) would likely show correlations to C2 and C3.

These combined 2D NMR data would provide unequivocal evidence for the substitution pattern on the pyridine ring. ipb.pt

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | Expected COSY Correlations | Expected HSQC Correlation | Expected Key HMBC Correlations |

| H4 | H6 | C4 | C2, C3, C5, C6 |

| H6 | H4 | C6 | C2, C4, C5 |

| -NH₂ | - | - | C4, C5 |

| -SH | - | - | C2, C3 |

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituent effects on the pyridine ring can be predicted based on their electron-donating or electron-withdrawing nature. mdpi.comresearchgate.net

¹H NMR Spectra: The pyridine ring of this compound has two aromatic protons. The amino group (-NH₂) at C5 is a strong electron-donating group, which would shield the ring protons, shifting them upfield. Conversely, the bromine at C3 is an electron-withdrawing group, causing a deshielding effect. The thiol group at C2 also influences the electronic distribution. The proton at C6 would be expected to appear at a lower chemical shift (more upfield) compared to the proton at C4 due to the stronger influence of the adjacent amino group. The amino and thiol protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectra: The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the substituents. The carbon atom C2, bonded to the electronegative sulfur atom, would be significantly deshielded. The C5 carbon, attached to the amino group, would be shielded. The C3 carbon, bearing the bromine atom, would be expected at a relatively upfield position due to the "heavy atom effect" of bromine.

The coupling constant between H4 and H6 (⁴J_HH) would be a small meta-coupling, typically in the range of 2-3 Hz.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C2 | - | ~175 | Attached to electronegative sulfur (thione tautomer). |

| C3 | - | ~105 | Attached to bromine (heavy atom effect). |

| C4 | ~7.8 | ~138 | Deshielded by adjacent bromine and ring nitrogen. |

| C5 | - | ~145 | Attached to electron-donating amino group. |

| C6 | ~7.2 | ~115 | Shielded by adjacent amino group. |

| -NH₂ | ~5.0-6.0 (broad) | - | Typical range for aromatic amines. |

| -SH | ~3.0-4.0 (broad) | - | Typical range for thiols, can exchange. |

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Excited State Behavior

Electronic spectroscopy, particularly UV-Vis absorption, provides insights into the electronic transitions within a molecule. The spectrum of this compound would be characterized by transitions involving the π-system of the pyridine ring and the non-bonding electrons of the heteroatoms.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. acs.orgworldscientific.comasianpubs.org

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. The presence of the amino and thiol groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring, the amino group, or the sulfur of the thiol group) to a π* antibonding orbital. These bands are often observed as shoulders on the more intense π→π* bands.

Table 3: Predicted Electronic Transitions for this compound

| Predicted λ_max (nm) | Type of Transition | Associated Chromophore |

| ~320-350 | π → π | Substituted Pyridine Ring |

| ~280-300 | π → π | Substituted Pyridine Ring |

| ~380-420 | n → π* | N (pyridine), N (amino), S (thiol) |

Note: These are estimated values and are subject to solvent effects.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. nih.govresearchgate.net This phenomenon is a powerful tool for probing the changes in the dipole moment of a molecule upon electronic excitation.

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).

n→π Transitions:* In the case of n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state relative to the excited state results in a larger energy gap for the transition, leading to a hypsochromic (blue) shift (a shift to shorter wavelengths) as solvent polarity increases.

Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) would allow for the definitive assignment of the nature of its electronic transitions.

Computational and Theoretical Investigations of 5 Amino 3 Bromopyridine 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy. For 5-Amino-3-bromopyridine-2-thiol, DFT calculations are crucial for understanding its fundamental chemical nature.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. Methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to perform these geometry optimizations. researchgate.net

For flexible molecules, a conformational analysis is necessary to identify the most stable conformer. researchgate.net In the case of this compound, this would involve scanning the potential energy surface by systematically rotating the amino (-NH₂) and thiol (-SH) groups. tandfonline.com The resulting energy landscape would reveal the global minimum energy conformer, which is the most likely structure to be observed, as well as other local minima and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital most likely to accept electrons from a nucleophile. mdpi.com

DFT calculations provide the energies and spatial distributions of these orbitals. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. researchgate.neteurjchem.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom, while the LUMO may be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Electron-donating ability |

| ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: The values in this table are illustrative examples based on similar heterocyclic compounds and are not specific experimental or calculated data for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor), with other colors representing intermediate values. libretexts.orgresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the sulfur atom, identifying these as the most probable sites for electrophilic attack. mdpi.com Conversely, the hydrogen atoms of the amino and thiol groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This analysis complements FMO theory in predicting the molecule's reactivity. dntb.gov.ua

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can compute the frequencies of infrared (IR) and Raman spectra. Key vibrational modes for this compound would include N-H stretching of the amino group, S-H stretching of the thiol group, C-Br stretching, and various pyridine ring vibrations. researchgate.net Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors in the theoretical model.

Table 2: Illustrative Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm-1) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3550 |

| Thiol (-SH) | Stretching | 2550 - 2600 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| C-Br Bond | Stretching | 550 - 650 |

Note: The values in this table are illustrative examples based on typical ranges for these functional groups and are not specific experimental or calculated data for this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netethernet.edu.et These predicted shifts are invaluable for assigning signals in experimental spectra and confirming the structural connectivity of the molecule. smbstcollege.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. dovepress.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water, to simulate its behavior in solution. dovepress.com This approach is essential for understanding:

Conformational Dynamics: How the molecule transitions between different stable conformations. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. This is crucial for understanding solubility and the solvent's influence on reactivity.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino/thiol groups and surrounding water molecules.

Force fields like AMBER or CHARMM are commonly used to define the potential energy of the system in classical MD simulations.

Quantum Chemical Studies on Tautomeric Equilibria and Interconversion Barriers

Many heterocyclic compounds, especially those with hydroxyl, amino, or thiol substituents adjacent to a ring nitrogen, can exist as a mixture of tautomers. This compound is expected to exhibit thiol-thione tautomerism, existing in equilibrium with 5-amino-3-bromo-1H-pyridine-2-thione.

Quantum chemical calculations (DFT) are the primary tool for investigating this equilibrium. researchgate.net By calculating the total electronic energies of both the thiol and thione forms, the more stable tautomer can be identified. eurjchem.com To provide a more realistic picture, these calculations are often performed both in the gas phase and in various solvents using a Polarizable Continuum Model (PCM), as solvation can significantly influence tautomeric preference. researchgate.net Furthermore, these methods can be used to locate the transition state structure connecting the two tautomers and calculate the activation energy (interconversion barrier), providing information on the rate at which they interconvert.

Table 3: Illustrative Tautomeric Equilibrium Calculation

| Tautomer | Phase | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Thiol Form | Gas | +2.5 | Thione form is more stable |

| Thione Form | Gas | 0.0 | |

| Thiol Form | Water (PCM) | +0.5 | Polar solvent stabilizes the thiol form, but thione may still be dominant |

| Thione Form | Water (PCM) | 0.0 |

Note: The values in this table are hypothetical, for illustrative purposes, to show how computational results would be presented. The relative stabilities of thiol/thione tautomers can vary greatly depending on the specific molecule and environment.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This map guides chemists from reactants to products through the lowest energy pathway, identifying key intermediates and transition states. For this compound, computational studies could explore various transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon, reactions involving the thiol or amino groups, and the influence of tautomerism (between the thiol and thione forms) on reactivity.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, general principles from computational studies on related molecules can be extrapolated. For instance, Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of substituted pyridines. mdpi.comeurjchem.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, providing a foundational understanding of the molecule's chemical behavior.

Transition State Localization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

Computational chemists employ various algorithms to locate transition states. Once found, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by a single imaginary frequency. The activation energy can then be calculated, providing quantitative insight into the feasibility of a proposed reaction pathway.

For this compound, one could computationally model reactions such as its coupling with other molecules. For example, in a hypothetical nucleophilic substitution reaction where the bromine atom is displaced, DFT calculations could be used to locate the transition state and determine the activation energy. This data would be invaluable in predicting the reaction conditions required for the transformation to occur. While no specific activation energies for reactions involving this compound have been reported in the searched literature, studies on similar systems, such as the Smiles rearrangement on pyridine rings, have successfully used these methods to calculate reaction barriers. researchgate.net

Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution on a Substituted Bromopyridine

| Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

| 3-Bromopyridine + Nucleophile | DFT (B3LYP/6-31G) | 25.4 |

| 5-Amino-3-bromopyridine + Nucleophile | DFT (B3LYP/6-31G) | 22.1 |

| This compound + Nucleophile | DFT (B3LYP/6-31G*) | 23.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature on this compound was not found. The values are intended to demonstrate the type of data that would be generated from such a computational study.

Investigation of Catalytic Effects on Reaction Pathways

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies are instrumental in understanding how catalysts achieve this. By modeling the interaction of a catalyst with the reactants and transition states, chemists can gain a detailed picture of the catalytic cycle.

For reactions involving this compound, various catalysts could be computationally investigated. For example, in cross-coupling reactions, which are common for aryl bromides, palladium-based catalysts are often employed. mdpi.comacs.org A computational study could model the oxidative addition of the C-Br bond to a palladium(0) complex, followed by transmetalation and reductive elimination. Each step of this catalytic cycle would have its own transition state and associated energy barrier, all of which can be calculated.

Furthermore, the influence of ligands on the catalyst's activity and selectivity can be systematically studied. By computationally screening a range of ligands, it is possible to identify those that are most likely to promote a desired reaction, thereby guiding experimental work.

Table 2: Hypothetical Effect of Different Catalysts on the Activation Energy of a Cross-Coupling Reaction

| Substrate | Catalyst | Ligand | Calculated Activation Energy (kcal/mol) |

| This compound | Pd(OAc)2 | PPh3 | 18.2 |

| This compound | Pd(OAc)2 | XPhos | 15.7 |

| This compound | NiCl2 | dppe | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature on this compound was not found. The values are intended to demonstrate the type of data that would be generated from such a computational study.

Coordination Chemistry of 5 Amino 3 Bromopyridine 2 Thiol As a Polydentate Ligand

Synthesis of Metal Complexes Utilizing Nitrogen and Sulfur Donor Sites

The synthesis of metal complexes with 5-Amino-3-bromopyridine-2-thiol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The thiol group can be deprotonated to form a thiolate, which is a soft donor and readily coordinates to soft metal ions. The pyridyl nitrogen and the amino nitrogen, being harder donors, can also participate in coordination, leading to the formation of chelate rings.

Complexation with Transition Metals (e.g., Cu, Ni, Zn, Pd, Pt, Cr)

Transition metal complexes of ligands similar to this compound have been synthesized, suggesting analogous reactivity for the title compound. For instance, Schiff base ligands derived from 2-amino-5-bromopyridine (B118841) readily form complexes with Co(II) and Cu(II). researchgate.net The synthesis of such complexes often involves a one-pot reaction where the metal salt, such as a chloride or acetate (B1210297) salt, is reacted with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netajol.info

Complexes of platinum(II) and palladium(II) with pyridine-thiol ligands are also well-documented. ajol.inforsc.org These are typically synthesized by reacting a precursor like K₂PdCl₄ or [Pt(COD)Cl₂] with the ligand. rsc.org The resulting complexes often feature the metal in a square planar geometry. ajol.infomdpi.com

Chromium(III) complexes with bidentate N,S-donor ligands can be prepared by reacting CrCl₃(THF)₃ with the ligand in an inert atmosphere. bohrium.comrsc.org These reactions often yield air and moisture-sensitive complexes. bohrium.comrsc.org Nickel(II) complexes with aminopyridine ligands have also been synthesized and characterized, showcasing the versatility of this class of ligands. nih.govacs.orgresearchgate.net Similarly, zinc(II) is known to form stable complexes with thiolate ligands, often resulting in tetrahedral coordination geometries. princeton.eduacs.org

A general synthetic route for the formation of a transition metal complex with this compound (L) can be represented as:

MXn + yL → [MLy]Xn (where M = transition metal, X = anion, n = charge of the metal ion, and y = number of ligands)

| Metal | Precursor Example | Typical Solvent | Expected Geometry (Inferred) |

| Cu(II) | Cu(OAc)₂·H₂O | Methanol/Ethanol | Distorted Octahedral/Square Planar |

| Ni(II) | Ni(NO₃)₂·6H₂O | Ethanol | Octahedral/Square Planar |

| Zn(II) | ZnCl₂ | Methanol | Tetrahedral |

| Pd(II) | K₂PdCl₄ | Ethanol/Water | Square Planar |

| Pt(II) | [Pt(COD)Cl₂] | Water/Methanol | Square Planar |

| Cr(III) | CrCl₃(THF)₃ | THF | Octahedral |

Table 1: Representative examples of reaction components for the synthesis of transition metal complexes with N,S-donor pyridine-based ligands. This table is based on synthetic procedures for analogous compounds and suggests potential starting materials for the synthesis of complexes with this compound.

Complexation with Main Group Metals

While the coordination chemistry of this compound with main group metals is less explored, the presence of hard nitrogen and soft sulfur donor atoms suggests the potential for complexation. For instance, organotin compounds are known to react with Schiff bases containing N and S donor atoms. The synthesis would likely involve the reaction of an organotin halide with the deprotonated ligand. The resulting complexes could exhibit a variety of coordination numbers and geometries depending on the nature of the organotin precursor and the stoichiometry of the reaction.

Ligand Binding Modes and Coordination Geometries

The multifunctional nature of this compound allows for a variety of binding modes and the formation of complexes with diverse coordination geometries.

Thiolate (S-), Pyridyl Nitrogen (N-), and Amino Nitrogen (N-) Coordination Modes

The most common coordination mode for pyridine-thiol type ligands involves the deprotonated thiolate sulfur and the pyridyl nitrogen, forming a stable five- or six-membered chelate ring with the metal center. cdnsciencepub.com The amino group can also participate in coordination, leading to a tridentate binding mode. However, steric constraints might influence whether all three donor atoms can coordinate to a single metal center simultaneously. In many aminopyridine complexes, the amino group acts as a hydrogen-bond donor, influencing the crystal packing rather than directly coordinating to the metal. oup.com

The coordination can be described as:

Monodentate: Coordination through the sulfur atom is common, especially with soft metal ions. cdnsciencepub.com

Bidentate: Chelation involving the thiolate sulfur and the pyridyl nitrogen (N,S-chelation) is a very common and stable binding mode.

Tridentate: Coordination involving the thiolate sulfur, pyridyl nitrogen, and amino nitrogen is possible, though potentially sterically hindered.

Chelation and Bridging Ligand Architectures in Polynuclear Complexes

Beyond forming simple mononuclear complexes, this compound has the potential to act as a bridging ligand, leading to the formation of polynuclear complexes. The thiolato-sulfur atom can bridge two or more metal centers. researchgate.net This bridging capability can lead to the formation of dinuclear or polynuclear structures with interesting magnetic and electronic properties. acs.orgrsc.org For example, in some dinuclear silver(I) complexes with pyridine-2-thione derivatives, the sulfur atom acts as a bridge between two silver ions. researchgate.net The amino group could also potentially bridge two metal centers, although this is less common than sulfur bridging. The combination of chelation and bridging can lead to complex supramolecular architectures.

Advanced Spectroscopic Characterization of Metal Complexes (e.g., EPR, XAS, Mössbauer)

Advanced spectroscopic techniques are crucial for elucidating the electronic structure and coordination environment of the metal centers in complexes of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), Mn(II), and Cr(III), EPR spectroscopy is a powerful tool. The EPR spectrum provides information about the oxidation state of the metal, the geometry of the complex, and the nature of the donor atoms. oup.comnih.govresearchgate.net For instance, the g-values and hyperfine coupling constants in the EPR spectrum of a Cu(II) complex can distinguish between different coordination environments (e.g., N₄, N₂S₂, S₄). oup.comnih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local structure around the metal atom, even in non-crystalline samples. princeton.eduacs.orgnih.gov XANES is sensitive to the oxidation state and coordination geometry of the metal, while EXAFS provides information on the identity and number of neighboring atoms and their distances from the metal center. princeton.edunih.govresearchgate.net For a zinc complex of this compound, XAS could definitively determine the coordination number and the Zn-N and Zn-S bond lengths. princeton.eduacs.org

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe. For iron complexes of this compound, Mössbauer spectroscopy would be invaluable for determining the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the coordination environment of the iron atom. nih.govmst.eduresearchgate.netacs.orgacs.org The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from a Mössbauer spectrum that are highly sensitive to the electronic structure of the iron center. nih.govmst.edu

| Spectroscopic Technique | Information Provided | Applicable Metal Ions (Examples) |

| EPR | Oxidation state, coordination geometry, nature of donor atoms | Cu(II), Mn(II), Cr(III), Ni(I), Fe(III) (low spin) |

| XAS | Oxidation state, coordination geometry, bond distances, number and type of neighbors | Most transition metals (e.g., Zn, Cu, Ni, Fe, Pt) |

| Mössbauer | Oxidation state, spin state, site symmetry | ⁵⁷Fe, ¹¹⁹Sn |

Table 2: Application of Advanced Spectroscopic Techniques in the Characterization of Metal Complexes. This table outlines the kind of information that can be obtained for complexes of this compound using these specialized methods.

Crystallographic Analysis of Coordination Compounds for Metal-Ligand Bonding and Structural Features

A thorough search of available scientific literature and crystallographic databases did not yield specific crystallographic data for coordination compounds formed with this compound. While crystallographic studies have been conducted on related compounds, such as complexes of other substituted pyridines and thiols, no published crystal structures for metal complexes of this compound could be located.

For related molecules, X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. In the context of coordination compounds, this analysis provides invaluable information about:

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Precise measurements of the distances between the metal and ligand atoms, as well as the angles between these bonds, offer insights into the strength and nature of the metal-ligand interactions.

Supramolecular Interactions: How the individual complex molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Without experimental data for this compound complexes, a detailed analysis of its specific metal-ligand bonding and structural features based on crystallography is not possible at this time.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure in Complexes

For analogous pyridine-thiol ligands and their metal complexes, DFT calculations are typically employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. This can be especially useful in the absence of experimental crystal structures.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the complex. The energy gap between the HOMO and LUMO can indicate the chemical stability and electronic excitation properties of the molecule. For instance, in related imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO distributions have been analyzed to understand intramolecular charge transfer. mdpi.com

Calculate Vibrational Frequencies: Theoretical predictions of infrared and Raman spectra can be compared with experimental data to confirm the coordination mode of the ligand.

Natural Bond Orbital (NBO) Analysis: This method provides information about the charge distribution on different atoms and the nature of the donor-acceptor interactions between the ligand and the metal.

While these computational tools are powerful, their application to the specific case of this compound complexes has not yet been reported in the literature searched. Future theoretical studies would be invaluable in predicting the coordination behavior of this ligand and the electronic properties of its potential metal complexes.

Advanced Materials Science Applications of 5 Amino 3 Bromopyridine 2 Thiol and Its Derivatives

Role as a Building Block in Polymer Chemistry

The multifunctionality of 5-Amino-3-bromopyridine-2-thiol allows for its incorporation into various polymeric structures, leading to materials with tailored properties for specific applications.

Incorporation into Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which results in delocalized π-electrons. This electronic structure is the basis for their use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of pyridine (B92270) rings into conjugated polymer backbones can influence their electronic and photophysical properties.

The amino and bromo groups on the this compound ring provide reactive sites for polymerization reactions. For instance, the amino group can be utilized in condensation polymerizations, while the bromo group can participate in cross-coupling reactions like the Suzuki or Stille couplings, which are common methods for synthesizing conjugated polymers. The thiol group offers a site for post-polymerization modification or for anchoring the polymer to metal surfaces.

While direct research on the incorporation of this compound into conjugated polymers for optoelectronic applications is not extensively documented in the provided search results, the use of similar pyridine-containing building blocks is well-established. For example, poly(arylene ethynylene) (PAE) conjugated polyelectrolytes containing pyridine rings have been synthesized and their optical properties studied. researchgate.net These polymers exhibit changes in their absorption and emission spectra upon protonation or alkylation of the pyridyl nitrogen, making them suitable for sensor applications. researchgate.net The presence of amine and thiol functional groups in a monomer can also be leveraged in the fabrication of optoelectronic devices and biosensors. google.comgoogle.com

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.com When these structures are porous, they are often referred to as metal-organic frameworks (MOFs). mdpi.comwikipedia.org MOFs have garnered significant interest due to their high porosity, large surface areas, and tunable structures, which make them promising materials for gas storage, separation, catalysis, and sensing. wikipedia.orgnih.gov

The this compound molecule is an excellent candidate for a ligand in the synthesis of coordination polymers and MOFs. The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can both coordinate to metal centers, acting as a bidentate chelating ligand or as a bridging ligand to form extended networks. The amino group can also participate in coordination or be used for post-synthetic modification of the MOF, where additional functional groups are introduced after the framework has been synthesized. nih.gov

The synthesis of coordination polymers and MOFs often involves solvothermal methods, where the metal salt and the organic ligand are heated in a solvent. nih.gov The choice of metal ion and ligand, as well as the reaction conditions, determines the final structure and properties of the resulting material. nih.gov The use of ligands with multiple functional groups, such as this compound, can lead to the formation of complex and novel network topologies. For example, the combination of different linkers has been employed to create pillar-layered MOFs with increased dimensionality. nih.gov

Surface Modification and Self-Assembled Monolayers (SAMs) Formation

The thiol group (-SH) in this compound has a strong affinity for noble metal surfaces, particularly gold. upmc.fr This property allows the molecule to spontaneously adsorb onto these surfaces and form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). upmc.froaepublish.com

SAMs are a powerful tool for tailoring the surface properties of materials, enabling control over wettability, adhesion, corrosion resistance, and biocompatibility. oaepublish.com The formation of SAMs from molecules like this compound results in a surface that presents the pyridine, amino, and bromo functionalities to the external environment. These functional groups can then be used for further chemical reactions or to direct the assembly of other molecules or nanoparticles on the surface.

The structure and stability of SAMs can be influenced by several factors, including the nature of the headgroup (in this case, the thiol), the length and structure of the molecular backbone, and the terminal functional groups. oaepublish.com The amino and bromo groups on the pyridine ring of this compound can influence the packing and ordering of the molecules within the SAM. Furthermore, these functional groups provide opportunities for post-assembly modification. For example, the amino group could be used to attach biomolecules for biosensor applications, while the bromo group could be a site for further organic reactions. tue.nl

Precursors for Controlled Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

This compound can serve as a single-source precursor for the synthesis of metal sulfide nanoparticles. In this approach, the molecule acts as both the source of sulfur and as a ligand that coordinates to a metal ion. Upon thermal decomposition or chemical reaction, this metal-ligand complex breaks down to form metal sulfide nanoparticles.

The use of single-source precursors offers several advantages for nanomaterial synthesis, including better control over the stoichiometry and the potential for lower reaction temperatures. The organic ligand shell that initially surrounds the nanoparticle can also help to control its size and prevent aggregation.

Metal sulfide nanoparticles have a wide range of applications due to their diverse electronic and optical properties. nih.gov They are used in batteries, catalysts, and solar cells. nih.gov For example, cadmium sulfide (CdS) nanoparticles have been incorporated into polymer films for use in organic photovoltaic cells, leading to enhanced power conversion efficiency. nih.gov The properties of the resulting metal sulfide nanoparticles can be tuned by changing the metal precursor, the ligand structure, and the synthesis conditions. The presence of the amino and bromo groups on the pyridine ring of this compound could potentially influence the growth and surface chemistry of the resulting nanoparticles, opening up possibilities for creating functionalized nanomaterials.

Exploration in Chemical Sensors and Chemo-sensing Systems (Focus on Sensing Mechanism and Design Principles)

The development of chemical sensors for the detection of specific ions and molecules is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Organic molecules that exhibit a change in their optical or electronic properties upon binding to an analyte are often used as the active component in these sensors.

The structure of this compound makes it and its derivatives promising candidates for the development of chemosensors. The pyridine nitrogen and the thiol sulfur can act as binding sites for metal ions. mdpi.com The amino group can also participate in analyte binding or be used to tune the electronic properties of the molecule.

A common sensing mechanism involves a change in the fluorescence of the sensor molecule upon analyte binding. mdpi.com This can be an "on-off" response, where the fluorescence is quenched, or an "off-on" response, where the fluorescence is enhanced. rsc.org For example, a fluorescent chemosensor based on a benzimidazole (B57391) moiety was developed for the sequential detection of Hg2+ and cysteine. rsc.org The sensor exhibited a fluorescence quenching response in the presence of Hg2+, which was then recovered upon the addition of cysteine. rsc.org

The design of a chemosensor involves tailoring the structure of the molecule to achieve high selectivity and sensitivity for a specific analyte. This often involves creating a binding pocket that is complementary in size, shape, and electronic properties to the target analyte. The choice of the signaling unit (e.g., a fluorophore) is also critical for achieving a detectable response. Theoretical calculations, such as density functional theory (DFT), can be used to understand the binding mechanism and to guide the design of new and improved sensors. acs.org

Table of Research Findings on Related Compounds for Chemosensing

| Sensor Type | Analyte(s) | Binding Constant (M⁻¹) | Limit of Detection (LOD) | Signaling Mechanism |

|---|---|---|---|---|

| Thiourea (B124793) & Nitrophenyl moiety | Cu²⁺ | 1.5 x 10⁴ | - | Colorimetric (Brown to Green) nih.gov |

| Dehydroacetic acid derivative | Cu²⁺ | 5.928 x 10⁴ | 0.156 ppm | Colorimetric (Colorless to Bluish Green) nih.gov |

| Thiophenol-based Schiff base | Hg²⁺ | 7.4 x 10⁴ | 0.18 ppm | Colorimetric (Colorless to Orange) nih.gov |

| Benzidine-based chemosensor (CRBD-1) | Cu²⁺ | 2.42 x 10⁸ | ppm range | Naked-eye color change nih.gov |

| Benzidine-based chemosensor (CRBD-1) | Hg²⁺ | 1.45 x 10⁷ | ppm range | Naked-eye color change nih.gov |

| Dansyl-based chemosensor (DC) | Cu²⁺ | - | 43 nM | Fluorescent "on-off" acs.org |

| Sensor based on 2,3-diamino-5-bromopyridine | Cu²⁺ | - | 68.6 nM | Colorimetric (Pale Yellow to Deep Yellow) acs.org |

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The ability of this compound to coordinate with metal ions makes it a valuable ligand for catalysis. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They are essential in many industrial processes, from the production of pharmaceuticals to the synthesis of polymers.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. Metal complexes are widely used as homogeneous catalysts. The ligand plays a crucial role in determining the activity and selectivity of the catalyst by influencing the electronic and steric environment of the metal center.

The this compound ligand can form complexes with a variety of transition metals, such as palladium, platinum, rhodium, and ruthenium, which are known to be active in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The pyridine nitrogen and the thiol sulfur can chelate to the metal center, forming a stable complex. The amino and bromo substituents on the pyridine ring can be used to fine-tune the properties of the catalyst.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. gatech.edu Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture.

This compound can be used to create heterogeneous catalysts in several ways. The ligand can be anchored to a solid support, such as silica (B1680970) or a polymer, and then complexed with a metal ion. uni-koeln.de This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis (easy separation). For example, a palladium complex supported on silica functionalized with a bis-thiosemicarbazone ligand has been used as a heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction. uni-koeln.de

Alternatively, this compound can be used to synthesize metal nanoparticles that act as heterogeneous catalysts. The ligand can stabilize the nanoparticles during their formation and prevent them from aggregating, which is crucial for maintaining their catalytic activity. The surface of these nanoparticles can be catalytically active, and the ligand can influence the selectivity of the reaction. For instance, ultrasmall gold nanoparticles have been used as precatalysts for the cycloisomerization of enynes. acs.org

The versatility of this compound as a ligand in both homogeneous and heterogeneous catalysis makes it a valuable tool for the development of new and improved catalytic systems for a wide range of chemical transformations.

Future Research Directions and Emerging Opportunities for 5 Amino 3 Bromopyridine 2 Thiol Research

The unique structural arrangement of 5-Amino-3-bromopyridine-2-thiol, featuring amino, bromo, and thiol functional groups on a pyridine (B92270) scaffold, positions it as a highly versatile building block for future scientific exploration. The convergence of these functionalities offers a rich landscape for innovation in synthesis, catalysis, and materials science. The following sections outline key areas where future research could unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Amino-3-bromopyridine-2-thiol, and how can purity be optimized?

- Methodological Answer : The synthesis of halogenated pyridines often involves bromination of precursor amines or thiolation via nucleophilic substitution. For example, brominated pyridine derivatives like 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) are synthesized using bromine sources under controlled conditions to avoid over-substitution . To optimize purity, column chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress via TLC and HPLC ensures minimal byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects. For instance, in 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0), the pyridine ring protons resonate at δ 7.8–8.2 ppm, while the amino group appears as a broad singlet near δ 5.5 ppm . The thiol (-SH) group in this compound may show a peak at ~δ 3.5 ppm (exchangeable proton).

- IR Spectroscopy : The thiol group exhibits a characteristic S-H stretch at ~2550 cm⁻¹, while the amino group shows N-H stretches at ~3300–3500 cm⁻¹. Reference data from NIST Chemistry WebBook for similar bromopyridines can validate assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination of brominated pyridine derivatives?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder or twinning. Using SHELX programs (e.g., SHELXL for refinement), researchers can apply restraints to atomic displacement parameters (ADPs) and employ the TWIN/BASF commands for twinned crystals . Validation tools like PLATON or checkCIF identify outliers in geometry, ensuring compliance with expected bond distances (C-Br: ~1.90 Å; C-S: ~1.80 Å) . For halogenated pyridines, high-resolution data (≤ 0.8 Å) minimizes systematic errors.

Q. How does the bromine atom influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group in metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst, where bromine facilitates oxidative addition to Pd(0). The thiol group may necessitate protection (e.g., as a thioether) to prevent catalyst poisoning. Studies on 3-(5-bromo-2-thienyl)pyridine derivatives show that steric hindrance from substituents affects coupling efficiency . Kinetic analysis via GC-MS or in situ IR monitors reaction progress.

Q. What methodological considerations are critical when using SHELX programs for refining crystal structures of halogenated pyridines?

- Methodological Answer :

- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to resolve heavy atoms (Br, S).

- Anisotropic Refinement : Apply anisotropic ADPs to bromine and sulfur atoms to model thermal motion accurately.

- Hydrogen Bonding : Restrain NH and SH groups using AFIX commands, as their positions may be poorly resolved.

- Validation : Post-refinement, use checkCIF to flag outliers in bond angles or R-factor discrepancies. SHELXL’s HKLF 5 mode handles twinned data effectively .

Q. How can computational models predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects. For brominated pyridines, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between bromine’s σ* orbital and adjacent C-H bonds, influencing regioselectivity . Solvent effects (e.g., PCM model for DMSO) simulate reaction environments. Comparative studies with analogs like 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9) reveal steric and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.